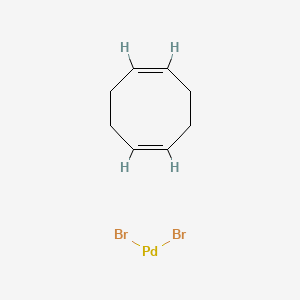

Dibromo(1,5-cyclooctadiene)palladium(II)

Description

Significance as a Precursor in Organopalladium Chemistry

The utility of Dibromo(1,5-cyclooctadiene)palladium(II) in organopalladium chemistry stems from its function as a precatalyst, a stable compound that can be readily converted into an active catalyst under reaction conditions. The 1,5-cyclooctadiene (B75094) ligand is a chelating diolefin that binds to the palladium center through its two double bonds. researchgate.net This chelate effect imparts considerable stability to the complex, allowing it to be isolated and handled in the air. chemeurope.com

However, the COD ligand is also sufficiently labile and can be easily displaced by other ligands, such as phosphines or the reactants themselves. chemeurope.com This ligand exchange is a crucial step in the activation of the precatalyst. Upon displacement of the COD ligand, a more reactive palladium species is formed, which can then enter the catalytic cycle. The ease of this substitution allows for the generation of a variety of catalytically active palladium(0) or palladium(II) complexes tailored for specific organic transformations. This ability to serve as a stable source of a reactive palladium center is what makes Dibromo(1,5-cyclooctadiene)palladium(II) a significant and widely used precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Role in Homogeneous Catalysis

Dibromo(1,5-cyclooctadiene)palladium(II) is a key player in the realm of homogeneous catalysis, where the catalyst is in the same phase as the reactants. Its primary application is as a precatalyst for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The general mechanism involves the in-situ reduction of the palladium(II) precursor to a palladium(0) species, which is the active catalyst in many cross-coupling cycles. This reduction can be effected by various reagents in the reaction mixture, such as phosphines, amines, or organometallic reagents. Once the active Pd(0) catalyst is formed, it initiates the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps.

Dibromo(1,5-cyclooctadiene)palladium(II) has proven to be an effective precatalyst for a multitude of named reactions in organic chemistry, demonstrating its broad applicability.

| Cross-Coupling Reaction | Bond Formed |

| Suzuki-Miyaura Coupling | C-C (aryl-aryl, aryl-vinyl, etc.) |

| Heck Reaction | C-C (alkenylation of aryl halides) |

| Stille Coupling | C-C (coupling of organostannanes with organic halides) |

| Sonogashira Coupling | C-C (coupling of terminal alkynes with aryl or vinyl halides) |

| Buchwald-Hartwig Amination | C-N (arylation of amines) |

| Hiyama Coupling | C-C (coupling of organosilanes with organic halides) |

| Negishi Coupling | C-C (coupling of organozinc compounds with organic halides) |

Detailed research findings have shown its efficacy in these transformations. For instance, in Suzuki-Miyaura coupling reactions, it has been used to catalyze the formation of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals. researchgate.netnih.gov Similarly, its role in the Heck reaction has been pivotal for the synthesis of substituted alkenes from aryl halides. researchgate.net The versatility of this precatalyst allows for its use with a wide range of substrates and functional groups, making it an indispensable tool for synthetic chemists.

Historical Context of (1,5-cyclooctadiene)palladium(II) Complexes in Synthesis

The development and application of (1,5-cyclooctadiene)palladium(II) complexes are intrinsically linked to the broader history of organopalladium chemistry and the advent of palladium-catalyzed cross-coupling reactions. The groundwork for this field was laid in the mid-20th century with the discovery of the Wacker process, which demonstrated the ability of palladium to catalyze the oxidation of ethylene (B1197577) to acetaldehyde. chemeurope.com This discovery spurred intense research into the reactivity of palladium and its potential applications in organic synthesis.

The 1970s marked a turning point with the pioneering work of Heck, Negishi, and Suzuki, who developed the cross-coupling reactions that now bear their names. acs.org These reactions revolutionized organic synthesis by providing reliable and efficient methods for the formation of carbon-carbon bonds. The immense impact of their work was recognized with the 2010 Nobel Prize in Chemistry.

In this context, stable and easily handleable palladium precursors were needed to facilitate the widespread adoption of these powerful synthetic methods. (1,5-cyclooctadiene)palladium(II) complexes, including the dichloro and dibromo derivatives, emerged as excellent candidates. Their synthesis provided organometallic chemists with robust precatalysts that were more convenient to use than highly reactive and often pyrophoric palladium(0) complexes. The stability of the COD complexes, combined with the ease of generating the active catalytic species, contributed significantly to the expansion and accessibility of palladium-catalyzed reactions in both academic and industrial laboratories. Over the years, these complexes have become commercially available and are now standard reagents in the synthetic chemist's toolkit.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;dibromopalladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12.2BrH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWGPWKGFNEZFD-PHFPKPIQSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.Br[Pd]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.Br[Pd]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12145-47-0 | |

| Record name | Dibromo(1,5-cyclooctadiene) palladium (II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies for Dibromo 1,5 Cyclooctadiene Palladium Ii and Its Derivatives

Established Synthetic Routes to Dibromo(1,5-cyclooctadiene)palladium(II)

The primary route to Dibromo(1,5-cyclooctadiene)palladium(II), often abbreviated as (COD)PdBr₂, typically involves a halide exchange reaction starting from its more common chloro-analogue, Dichloro(1,5-cyclooctadiene)palladium(II) or (COD)PdCl₂. The direct synthesis from palladium(II) bromide is less frequently cited but follows similar principles to the preparation of the dichloro complex.

The synthesis of the parent chloro-complex, (COD)PdCl₂, is well-established and serves as the main precursor for (COD)PdBr₂. (COD)PdCl₂ is typically prepared by reacting palladium(II) chloride with 1,5-cyclooctadiene (B75094). sci-hub.st One common method involves treating palladium(II) chloride in concentrated hydrochloric acid with the diene. sci-hub.st An alternative, milder route involves the reaction of bis(acetonitrile)palladium(II) chloride, PdCl₂(MeCN)₂, with 1,5-cyclooctadiene. sci-hub.st

Once (COD)PdCl₂ is obtained, the bromide ligands are introduced via a salt metathesis reaction. This involves treating a solution of (COD)PdCl₂ with an excess of a bromide salt, such as lithium bromide or sodium bromide, in a suitable solvent. The higher concentration of bromide ions drives the equilibrium towards the formation of the more thermodynamically stable dibromo complex.

| Precursor | Reagent | Solvent | Conditions | Product |

| Palladium(II) Chloride | 1,5-cyclooctadiene | Hydrochloric Acid | - | Dichloro(1,5-cyclooctadiene)palladium(II) |

| Dichloro(1,5-cyclooctadiene)palladium(II) | Lithium Bromide | Acetone/Methanol | Room Temperature | Dibromo(1,5-cyclooctadiene)palladium(II) |

Strategies for Modifying the (1,5-cyclooctadiene)palladium(II) Core

The (COD)PdX₂ (X = Cl, Br) framework is a versatile platform for synthesizing a wide range of palladium(II) complexes. Modifications can be achieved by substituting the halide ligands or by displacing the COD ligand with stronger donor ligands.

As mentioned, the most direct strategy for modifying the halide ligands is through substitution reactions. The reaction of (COD)PdCl₂ with bromide salts exemplifies this process. Similarly, treatment with iodide salts can yield the corresponding diiodo complex, (COD)PdI₂. These substitution reactions are typically fast and proceed in high yield at room temperature, driven by the relative concentrations of the halide ions and the solubility of the resulting salts. The synthesis of water-soluble palladium(II) complexes with N-heterocyclic carbene ligands has been reported where bis-carbene complexes of the type [(bis-NHC)PdX₂] were prepared for X = Cl, Br, or I. rsc.org

The COD ligand in (COD)PdBr₂ is readily displaced by stronger σ-donating ligands. This reactivity is the basis for the synthesis of a vast library of palladium complexes with tailored electronic and steric properties, which are crucial for catalytic applications.

Phosphorus-based ligands are among the most widely used in palladium chemistry due to their strong σ-donor properties and tunable steric bulk.

Phosphines: Monodentate phosphines (PR₃) react with (COD)PdBr₂ to typically form complexes of the type trans-[PdBr₂(PR₃)₂]. The reaction of (COD)PdCl₂ with phosphinecarboxamide ligands like Ph₂PC(O)NHPh results in the formation of [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂], where the phosphine (B1218219) acts as a monodentate ligand. nih.gov

Phosphorus Ylides: These ligands can coordinate to palladium in various modes. For instance, non-symmetric phosphorus ylides have been shown to react with (COD)PdCl₂ under mild conditions to afford monomeric P-C chelated complexes. researchgate.net These reactions demonstrate the ylide coordinating through both the phosphorus atom and the ylidic carbon atom. researchgate.net

Diphosphines: Bidentate phosphine ligands (diphosphines) readily chelate to the palladium center, displacing the COD ligand to form stable, often five-membered, ring complexes of the general formula [PdBr₂(P^P)]. The reaction between the halogen-bridged compound [Pd(L)(µ-Cl)]₂ and the diphosphine dppm (bis(diphenylphosphino)methane) can yield a monomeric palladium(II) compound with a chelated phosphine ligand. sciforum.net The formation of dinuclear complexes with bridging diphosphines is also possible under specific conditions. mdpi.com

| Starting Complex | Ligand Type | Example Ligand | Product Type |

| (COD)PdCl₂ | Phosphinecarboxamide | Ph₂PC(O)NHPh | [PdCl₂(L-κP)₂] nih.gov |

| (COD)PdCl₂ | Phosphorus Ylide | Ph₂P(CH₂)₂PPh₂C(H)C(O)PhR | [(Ylide)PdCl₂] (P,C-chelate) researchgate.net |

| [Pd(L)(µ-Cl)]₂ | Diphosphine | dppm | [Pd(L)(dppm-P,P)]⁺ sciforum.net |

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium catalysis. arcjournals.org They form very strong σ-bonds with the metal center, leading to highly stable and active catalysts. arcjournals.orgscripps.edu The synthesis of palladium-NHC complexes from (COD)PdBr₂ or its chloro-analogue is typically achieved through a few common routes.

One method involves the direct reaction of the palladium precursor with a pre-formed free carbene. A more common and convenient approach is the in situ deprotonation of an imidazolium (B1220033) salt (the NHC precursor) in the presence of the palladium complex. A base, such as potassium carbonate, is used to deprotonate the salt, generating the carbene which then coordinates to the palladium center. nih.gov Another route involves transmetalation from a silver-NHC complex. An imidazolium salt is first reacted with a silver salt (e.g., Ag₂O) to form a silver-carbene complex, which then transfers the NHC ligand to the palladium center upon reaction with (COD)PdCl₂. researchgate.net

| Synthetic Route | Reagents | Base/Transmetalation Agent | General Product |

| In situ Deprotonation | (COD)PdCl₂, Imidazolium salt | K₂CO₃ | [PdCl₂(NHC)₂] or [PdCl₂(COD)(NHC)] nih.gov |

| Transmetalation | (COD)PdCl₂, Imidazolium salt | Ag₂O | [PdCl₂(NHC)₂] researchgate.net |

Incorporation of Ancillary Ligands

Other Donor Ligands

Beyond simple phosphines and nitrogen-based ligands, a diverse array of other donor ligands, including mixed-donor systems and N-heterocyclic carbenes (NHCs), have been successfully used to synthesize derivatives of (COD)PdBr₂. These ligands offer unique coordination chemistry and can impart novel reactivity to the resulting palladium complexes.

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands due to their strong σ-donating properties, which form very stable bonds with palladium. The synthesis of NHC-palladium(II) complexes often starts from (COD)PdX₂ (X = Cl, Br). For instance, mixed NHC/phosphine complexes such as cis-PdBr₂(L²)(PPh₃) (where L² = 1,3-dibenzylimidazolin-2-ylidene) can be prepared in a one-pot reaction between PdCl₂(COD), triphenylphosphine, and the corresponding imidazolium bromide salt. researchgate.net This methodology allows for the creation of complexes with a combination of ligand types, potentially offering advantages over bis-phosphine or bis-NHC systems. researchgate.netarcjournals.org

Mixed P,N,N and P,S Donor Ligands: Ligands incorporating different types of donor atoms allow for fine-tuning of the metal center's properties. Phosphinecarboxamides, for example, can act as versatile ligands. The reaction of Dichloro(1,5-cyclooctadiene)palladium(II) with two equivalents of Ph₂PC(O)NHPh results in a P-coordinated bis(phosphine) complex, [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂]. nih.gov In contrast, the related phosphinecarbothioamide ligand, Ph₂PC(S)NHPh, can act as a bidentate P,S-donor, displacing the COD ligand to form [PdCl₂{Ph₂PC(S)NHPh-κP,S}]. nih.gov Similarly, a pincer-type ligand combining phosphine, pyridine, and iminophosphorane moieties reacts with [Pd(COD)Cl₂] to yield a cationic complex where the ligand is coordinated in a tridentate fashion. rsc.org

The following table summarizes the synthesis of various palladium(II) bromide and chloride derivatives using different donor ligands, often starting from the corresponding (COD)Pd(II) halide complex.

| Precursor | Donor Ligand(s) | Resulting Complex | Key Features | Reference |

|---|---|---|---|---|

| PdCl₂(COD) | Ph₂PC(O)NHPh (Phosphinecarboxamide) | [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂] | Monodentate P-coordination of the ligand. | nih.gov |

| PdCl₂(COD) | Ph₂PC(S)NHPh (Phosphinecarbothioamide) | [PdCl₂{Ph₂PC(S)NHPh-κP,S}] | Bidentate P,S-chelation is observed. | nih.gov |

| PdCl₂(COD) | 1,3-dibenzylimidazolin-2-ylidene bromide salt (L²H·Br) and PPh₃ | cis-PdBr₂(L²)(PPh₃) | Mixed NHC-phosphine complex synthesized in one pot. | researchgate.net |

| [Pd(COD)Cl₂] | PPh₂–CH₂–Pyr–CH₂–N=PPh₃ (P,N,N Pincer Ligand) | LPdCl | Tridentate pincer-style coordination of the mixed donor ligand. | rsc.org |

| Pd(OAc)₂ | Calix organic-chemistry.orgarene-supported imidazolium bromide | [PdBr₂(calix-NHC)₂] | Dibromide complex formed with a macrocyclic NHC ligand. | researchgate.net |

Advanced Synthetic Techniques for High Purity and Scalability

The utility of Dibromo(1,5-cyclooctadiene)palladium(II) as a catalyst precursor in high-stakes applications like pharmaceutical manufacturing necessitates its production at high purity and on a large scale. While standard laboratory syntheses are well-established, advanced techniques focus on ensuring batch-to-batch consistency, minimizing impurities, and developing scalable, economically viable processes.

High Purity Synthesis: The purity of organometallic precursors is critical, as trace impurities can have significant and often unpredictable effects on catalytic reactions. Commercial suppliers offer Dibromo(1,5-cyclooctadiene)palladium(II) at purities of 99% or higher, indicating that robust purification methods are in place. samaterials.comamericanelements.com Achieving high purity involves the removal of unreacted starting materials, residual solvents, and, most importantly, other palladium species or metallic palladium.

A significant challenge in organopalladium chemistry is the removal of residual palladium from final products, and the same techniques are applicable to the purification of the palladium complex itself. nih.gov Advanced purification protocols often involve multiple steps beyond simple crystallization. A study on the purification of products from palladium-catalyzed reactions demonstrated that while standard flash column chromatography removes a majority of residual palladium (~90%), significant levels can remain. nih.gov To achieve higher purity, specialized metal scavenging agents are employed. Silica-based scavengers with functional groups that chelate palladium, such as 2,4,6-trimercaptotriazine (Si-TMT), have proven highly effective at reducing palladium levels to below 100 ppm. nih.gov Such multi-step purification strategies are key to producing high-purity (COD)PdBr₂ suitable for sensitive catalytic applications.

The table below compares different purification and synthesis strategies relevant to achieving high purity and scalability.

| Technique/Strategy | Objective | Description | Advantages | Reference |

|---|---|---|---|---|

| Recrystallization | Purity | Standard method of purifying solid compounds by dissolving in a hot solvent and cooling to form crystals. | Removes soluble impurities; relatively simple. | General |

| Flash Column Chromatography | Purity | Purification based on differential adsorption of components onto a solid phase (e.g., silica (B1680970) gel). | Effective at removing a majority (~90%) of palladium-containing byproducts. | nih.gov |

| Metal Scavenging Resins (e.g., Si-TMT) | High Purity | Use of a solid support functionalized with strong chelating agents to selectively bind and remove metal impurities. | Highly effective for reducing residual palladium to very low levels (e.g., <100 ppm). nih.gov | nih.gov |

| Ligand Exchange Protocols | Scalability/Efficiency | Starting from a single, stable, high-purity precursor (like (COD)PdBr₂) to generate a library of derivatives by displacing the COD ligand. | Improves efficiency and consistency for producing multiple derivatives; avoids repeated synthesis from basic salts. | nih.gov |

Elucidation of Molecular and Electronic Structure

Crystallographic Investigations of Dibromo(1,5-cyclooctadiene)palladium(II) and its Adducts

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule. While specific crystallographic data for the dibromo complex is not as commonly cited as its dichloro counterpart, the structural principles are well-established through analysis of closely related compounds.

Determination of Coordination Geometry at the Palladium(II) Center

Investigations into palladium(II) complexes consistently show a strong preference for a square planar coordination geometry, a consequence of its d⁸ electron configuration. researchgate.net In Dibromo(1,5-cyclooctadiene)palladium(II), the palladium(II) center is coordinated to two bromide anions and the two olefinic groups of the 1,5-cyclooctadiene (B75094) ligand. These four coordination points define a plane around the central palladium atom, resulting in a distorted square planar geometry. wikipedia.org

Structural Characterization of Ligand Coordination Modes (e.g., chelating diolefin)

The 1,5-cyclooctadiene (COD) ligand coordinates to the palladium center in a bidentate, chelating fashion. researchgate.net The "η⁴" notation in its synonym, Dibromo(η⁴-1,5-cyclooctadiene)palladium(II), indicates that four carbon atoms of the ligand are bonded to the metal center. sigmaaldrich.com The two double bonds of the flexible eight-membered ring arrange themselves to occupy two adjacent coordination sites on the palladium square plane, forming a stable chelate ring structure.

Analysis of Bond Lengths and Angles

| Bond/Angle | Measurement (Å or °) |

|---|---|

| Pd-Cl | ~2.32 Å |

| Pd-C (olefin) | ~2.14 Å |

| Cl-Pd-Cl Angle | ~90° |

| C-Pd-C Angle | ~89° |

Spectroscopic Characterization of Dibromo(1,5-cyclooctadiene)palladium(II) and its Adducts

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are vital for confirming the structure of molecules in solution and providing insight into their electronic environment and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for characterizing diamagnetic palladium(II) complexes like Dibromo(1,5-cyclooctadiene)palladium(II).

¹H NMR Spectroscopy: The ¹H NMR spectrum of the complex provides information about the protons on the 1,5-cyclooctadiene ligand. Upon coordination to the palladium center, the chemical shifts of the olefinic (=CH) and aliphatic (-CH₂-) protons of the COD ligand move downfield compared to the free, uncoordinated ligand. spectrabase.comchemicalbook.com This shift is indicative of the donation of electron density from the double bonds to the metal center. In the free ligand, the olefinic protons appear around 5.58 ppm and the aliphatic protons at 2.36 ppm. chemicalbook.com In the analogous dichloro complex, these signals are shifted, with the olefinic protons appearing at a lower field. spectrabase.com

¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectrum shows a downfield shift for the carbon atoms of the COD ligand upon coordination. The olefinic carbons, which are directly involved in bonding to the electron-deficient palladium center, experience the most significant shift. This confirms the coordination of the double bonds to the metal.

| Compound | Olefinic Protons (=CH) | Aliphatic Protons (-CH₂-) | Olefinic Carbons (=C) | Aliphatic Carbons (-C-) |

|---|---|---|---|---|

| Free 1,5-Cyclooctadiene | ~5.58 | ~2.36 | ~129 | ~32 |

| Coordinated 1,5-Cyclooctadiene (in Pd(COD)X₂) | > 5.6 (Downfield Shift) | > 2.4 (Downfield Shift) | > 129 (Downfield Shift) | > 32 (Downfield Shift) |

³¹P NMR Spectroscopy of Adducts: Dibromo(1,5-cyclooctadiene)palladium(II) is frequently used as a starting material to synthesize palladium complexes with phosphine (B1218219) ligands. In these reactions, the COD ligand is typically displaced by the stronger-binding phosphine ligands. ³¹P NMR spectroscopy is the most important technique for characterizing these phosphine adducts. The ³¹P chemical shift of a free phosphine ligand changes significantly upon coordination to the palladium center, typically shifting downfield. The magnitude of this "coordination shift" provides valuable information about the electronic properties of the metal center and the nature of the palladium-phosphorus bond.

Computational and Theoretical Structural Studies

Computational chemistry provides a powerful avenue to complement experimental data and to gain deeper insights into the molecular and electronic structure of PdBr₂(cod). Density Functional Theory (DFT) has emerged as a particularly robust method for studying transition metal complexes.

DFT calculations are widely used to predict the ground-state geometry of molecules with a high degree of accuracy. nih.gov For PdBr₂(cod), a geometry optimization would reveal key structural parameters such as bond lengths and angles. The palladium center is expected to adopt a square planar coordination geometry, which is common for Pd(II) complexes. wikipedia.org

The calculated Pd-Br bond lengths would be a key output of such a study. These are expected to be longer than the Pd-Cl bonds in the analogous dichloro complex due to the larger atomic radius of bromine. The C=C bond lengths in the coordinated cod ligand are predicted to be slightly elongated compared to free cod, consistent with the concept of π-backbonding.

Table 3: Predicted Geometrical Parameters for Dibromo(1,5-cyclooctadiene)palladium(II) from DFT Calculations

| Parameter | Predicted Value |

| Pd-Br bond length | ~2.40 - 2.50 Å |

| Pd-C bond length | ~2.15 - 2.25 Å |

| C=C bond length | ~1.38 - 1.40 Å |

| Br-Pd-Br bond angle | ~90° |

| C=C-C bond angle in cod | ~110-115° |

Note: These are typical values and can vary depending on the specific functional and basis set used in the DFT calculations.

To understand the nature of the interaction between the palladium center and the ligands, more advanced computational analyses such as Energy Decomposition Analysis (EDA) and Natural Bond Orbital (NBO) analysis can be employed.

EDA partitions the total interaction energy between the metal and the ligands into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. For PdBr₂(cod), EDA would likely show a significant contribution from both electrostatic and orbital interactions to the Pd-cod bond, confirming the dual nature of the bonding (σ-donation from the olefin to the metal and π-backdonation from the metal to the olefin).

NBO analysis provides a picture of the localized bonding orbitals and charge distribution within the molecule. This analysis can quantify the charge transfer between the ligands and the palladium center. It would be expected to show a net positive charge on the palladium atom and negative charges on the bromide ligands, reflecting the electronegativity differences. The NBO analysis would also provide details about the donor-acceptor interactions that constitute the Pd-cod bond.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. ucl.ac.uk By calculating the energies and intensities of electronic transitions, TD-DFT can help in the interpretation of experimental UV-Vis spectra.

For PdBr₂(cod), the electronic transitions are expected to be of several types: d-d transitions localized on the palladium center, ligand-to-metal charge transfer (LMCT) transitions from the bromide and cod ligands to the palladium, and metal-to-ligand charge transfer (MLCT) transitions from the palladium to the cod ligand. TD-DFT calculations would help to assign the observed absorption bands to specific electronic transitions, providing a detailed picture of the electronic structure of the complex.

Coordination Chemistry and Ligand Exchange Dynamics

Reactivity of the 1,5-Cyclooctadiene (B75094) Ligand

The 1,5-cyclooctadiene ligand is a chelating diolefin that coordinates to the palladium center. The properties of this ligand are central to the chemical behavior of the entire complex.

A defining characteristic of the 1,5-cyclooctadiene ligand in palladium(II) complexes is its lability. Kinetically, palladium(II) complexes are known to be significantly more reactive than their platinum(II) analogs, with ligand exchange rates that can be 10³ to 10⁵ times faster. This high reactivity means that the COD ligand can be readily displaced by other ligands. mdpi.com

The substitution of the COD ligand is a crucial step in the activation of (COD)PdBr₂ as a precatalyst. The process generally follows an associative mechanism, typical for square planar d⁸ metal complexes, where an incoming nucleophilic ligand attacks the palladium center to form a five-coordinate intermediate, which then releases the COD ligand. The ease of this substitution is a key feature that allows (COD)PdBr₂ to serve as a versatile starting material for the synthesis of a wide array of other palladium complexes. The dissociation of the COD ligand occurs readily, facilitating the entry of other ligands into the palladium coordination sphere. nih.gov

Dibromo(1,5-cyclooctadiene)palladium(II) is widely employed as a precatalyst, a stable compound that converts into an active catalyst under reaction conditions. researchgate.net The primary role of the COD ligand in this context is to act as a placeholder that can be easily removed to generate a coordinatively unsaturated and highly reactive palladium species. For many catalytic applications, particularly in cross-coupling reactions, the active catalyst is a palladium(0) species. researchgate.net

The generation of the active Pd(0) catalyst from the Pd(II) precatalyst involves two key steps:

Ligand Substitution: The labile COD ligand is displaced by stronger donor ligands present in the reaction mixture, such as phosphines or N-heterocyclic carbenes (NHCs).

Reduction: The resulting Pd(II) complex is then reduced to Pd(0). This reduction is a critical elementary step in a vast number of palladium-catalyzed processes. nih.gov The mechanism can vary depending on the reaction conditions, including the solvent, base, and reducing agents present.

The facile displacement of the COD ligand is therefore the gateway to the formation of the catalytically active species, enabling the catalytic cycle to commence. researchgate.netnih.gov

Formation of Novel Palladium(II) Complexes from Dibromo(1,5-cyclooctadiene)palladium(II)

The lability of the COD ligand makes (COD)PdBr₂ an excellent starting material for the synthesis of other palladium(II) complexes through ligand substitution reactions.

Phosphines are a ubiquitous class of ligands in palladium catalysis due to their ability to fine-tune the steric and electronic properties of the metal center. cfmot.de Dibromo(1,5-cyclooctadiene)palladium(II) and its chloro-analogue, (COD)PdCl₂, readily react with monodentate and bidentate phosphine (B1218219) ligands to yield stable square planar Pd(II)-phosphine complexes. In these reactions, the COD ligand is substituted by one or two phosphine ligands.

For example, the reaction of (COD)PdCl₂ with two equivalents of a phosphinecarboxamide ligand, Ph₂PC(O)NHPh, results in the formation of the bis(phosphine) complex, [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂], in high yield. nih.gov Similarly, reactions with diphosphine ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), lead to the formation of chelated palladium(II) complexes. These reactions typically proceed under mild conditions, reflecting the ease with which the COD ligand is displaced.

| Reactant | Phosphine Ligand | Product | Reference |

|---|---|---|---|

| (COD)PdCl₂ | Ph₂PC(O)NHPh (2 equiv.) | [Pd{Ph₂PC(O)NHPh-κP}₂Cl₂] | nih.gov |

| (COD)PdCl₂ | rac-2,4-bis(di(2-methoxyphenyl)phosphino)pentane | [PdBr₂(rac-o-MeO-bdpp)] | tesisenred.net |

| (COD)PdCl₂ | PPh₃ and 1,3-dibenzylimidazolin-2-ylidene precursor | cis-PdCl₂(NHC)(PPh₃) | researchgate.net |

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium catalysis, forming very stable metal-ligand bonds. nih.gov The synthesis of palladium-NHC complexes can be achieved through the substitution of labile ligands, with (COD)PdX₂ (X = Cl, Br) being a common precursor. wikipedia.org The reaction typically involves treating (COD)PdBr₂ with an imidazolium (B1220033) salt (the NHC precursor) in the presence of a base. The base deprotonates the imidazolium salt to generate the free carbene, which then displaces the COD ligand to form the stable Pd(II)-NHC complex. wikipedia.orgrsc.org

Beyond NHCs, other nitrogen-donor ligands are also readily installed onto the palladium center by displacing the COD ligand. These include pyridines, bipyridines, and Schiff bases. rsc.orgnih.govubd.edu.bn For instance, reacting (COD)PdCl₂ with a mixed phosphine-pyridine-iminophosphorane pincer ligand results in a cationic complex where the new ligand is coordinated in a tridentate fashion and the COD is released. rsc.org

| Reactant | Nitrogen Ligand/Precursor | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| (COD)PdCl₂ | Imidazolium Salt | Base | Pd(II)-NHC Complex | wikipedia.org |

| (COD)PdCl₂ | Pyridine | Pyridine (solvent) | trans-PdCl₂(NHC)(py) | researchgate.net |

| (COD)PdCl₂ | Phosphine-pyridine-iminophosphorane pincer ligand | - | LPdCl | rsc.org |

| Pd(Me)Cl(cod) | Bis(oxazoline) (BOX) ligand | CH₂Cl₂ | (BOX)Pd(Me)Cl | acs.org |

Palladacycles are organometallic compounds containing a palladium atom within a ring structure, formed through an intramolecular C-H bond activation known as cyclopalladation. These species are important both as catalysts themselves and as intermediates in catalytic cycles. wikipedia.orgresearchgate.net The synthesis of palladacycles often involves the reaction of a Pd(II) precursor, such as palladium(II) acetate (B1210297) or a (COD)Pd(II) complex, with a ligand containing an appropriately positioned C-H bond (e.g., on an aryl or alkyl group). wikipedia.org

The reaction proceeds via initial coordination of a donor atom (like nitrogen or phosphorus) on the ligand to the palladium center, which brings a C-H bond into proximity, facilitating its activation and the formation of a stable C-Pd bond, thus closing the metallacyclic ring. While many syntheses start with Pd(OAc)₂, the underlying principle of using a reactive Pd(II) source allows for the potential use of (COD)PdBr₂ in similar transformations, where an incoming ligand first displaces COD and then undergoes cyclometalation. Palladacycles are often used as precatalysts that generate Pd(0) species upon reductive elimination. wikipedia.org A palladium-catalyzed C-H alkylation reaction has been shown to proceed through the formation of a 6,4-palladacycle intermediate. rsc.org

Formation of Other Organometallic Adducts

The displacement of the cod ligand by other donor molecules is a common strategy to synthesize a diverse range of palladium(II) complexes. The reaction of Dibromo(1,5-cyclooctadiene)palladium(II) with various ligands, such as phosphines and N-heterocyclic carbenes (NHCs), leads to the formation of stable adducts that are often the active species in catalytic cycles.

For instance, the reaction with bidentate ligands, such as N,N′-methylene-bis(2-aminopyridyl), results in the formation of a stable chelate complex. In this reaction, the bidentate ligand coordinates to the palladium center, displacing the cod ligand to form [{NC5H4N(H)(μ-CH2)(H)NC5H4N-κN,κN}PdBr2]. researchgate.net This type of reaction is crucial for generating well-defined catalysts for various cross-coupling reactions.

The formation of these adducts is influenced by several factors, including the nature of the incoming ligand (its steric bulk and electronic properties) and the reaction conditions. The general transformation can be represented as:

[Pd(cod)Br₂] + L → [Pd(L)Br₂] + cod

Where 'L' can be a monodentate or multidentate ligand. The resulting complexes can exhibit different geometries and reactivities depending on the coordinated ligand.

Mechanistic Insights into Ligand Substitution Processes

The substitution of the 1,5-cyclooctadiene ligand in Dibromo(1,5-cyclooctadiene)palladium(II) and its derivatives generally proceeds through an associative mechanism. researchgate.net This pathway involves the initial coordination of the incoming ligand to the palladium center, forming a higher-coordinate intermediate, followed by the dissociation of the leaving group.

Kinetic Studies of Ligand Exchange Processes

Kinetic studies provide valuable insights into the mechanism of ligand substitution. The reaction of Dibromo(1,5-cyclooctadiene)palladium(II) with incoming ligands is often studied under pseudo-first-order conditions to determine the rate constants and activation parameters.

A study on the reaction of the analogous chloro-complex, [Pd(COD)Cl₂], with N,N′-methylene-bis(2-aminopyridyl) revealed that the substitution reaction follows an associative mechanism. researchgate.net The thermodynamic parameters for this reaction were determined, providing quantitative data on the process.

| Parameter | Value |

| Enthalpy of Activation (ΔH‡) | 75 ± 1 kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | -42 ± 1 J K⁻¹ mol⁻¹ |

The negative entropy of activation is a hallmark of an associative mechanism, indicating a more ordered transition state where the incoming nucleophile is associated with the metal center. researchgate.net This data suggests that bond-making plays a significant role in the rate-determining step of the ligand exchange process.

Influence of Solvent Systems on Ligand Lability and Reactivity

In the context of an associative mechanism, coordinating solvents can compete with the incoming ligand for a coordination site on the palladium center. whiterose.ac.uk This can lead to a solvent-assisted pathway where the solvent molecule first coordinates to the metal, facilitating the departure of the leaving group, before being replaced by the incoming ligand. The rate law for such a process often includes a term that is dependent on the solvent concentration, although this is often difficult to observe experimentally as the solvent is in large excess. libretexts.org

The polarity of the solvent also plays a crucial role. More polar solvents can better stabilize charged intermediates and transition states, potentially accelerating the reaction rate. For instance, amide dipolar aprotic solvents like DMF can not only act as coordinating ligands but also participate in redox reactions to generate the active Pd(0) species in some catalytic cycles. whiterose.ac.uk The ability of a solvent to stabilize intermediates and facilitate ligand substitution is a key consideration in the design of efficient catalytic systems based on Dibromo(1,5-cyclooctadiene)palladium(II). whiterose.ac.uk

Catalytic Applications in Organic Transformations

Dibromo(1,5-cyclooctadiene)palladium(II) as a Precursor in Cross-Coupling Reactions

Dibromo(1,5-cyclooctadiene)palladium(II), with the chemical formula C₈H₁₂Br₂Pd, is a stable, solid palladium(II) complex. In the realm of organic synthesis, it serves as a valuable precatalyst. Its primary function in cross-coupling reactions is to provide a source of palladium that, under appropriate reaction conditions, generates the catalytically active palladium(0) species. The 1,5-cyclooctadiene (B75094) (cod) ligand is labile and can be readily displaced, allowing for the formation of the active catalyst. The general pathway involves the in situ reduction of the Pd(II) center to Pd(0), often facilitated by a base, solvent, or an added phosphine (B1218219) ligand, which then enters the catalytic cycle. escholarship.org This ability to generate the active Pd(0) catalyst makes Dibromo(1,5-cyclooctadiene)palladium(II) a versatile precursor for a wide array of powerful carbon-carbon bond-forming reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. pharmaceutical-business-review.com The reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.

When Dibromo(1,5-cyclooctadiene)palladium(II) is used as a precatalyst, it is first reduced in the reaction mixture to a Pd(0) species. This active catalyst then undergoes oxidative addition with the organic halide. The subsequent step, transmetalation, involves the transfer of the organic group from the boron atom to the palladium center, a process typically accelerated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. escholarship.org The performance of the catalyst system is often enhanced by the addition of specialized ligands, such as phosphines, which stabilize the palladium intermediates. researchgate.netresearchgate.net

Table 1: Illustrative Example of a Suzuki-Miyaura Coupling Reaction This table presents a general example of the Suzuki-Miyaura reaction. The use of Dibromo(1,5-cyclooctadiene)palladium(II) as a precatalyst typically involves its in situ reduction and activation with suitable ligands.

| Aryl Halide | Boronic Acid | Product | Typical Conditions |

| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | Pd Precursor, Phosphine Ligand, Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O), Heat |

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes. A key feature of the Heck reaction is its excellent stereoselectivity, typically favoring the formation of the trans isomer.

The catalytic cycle begins with the generation of a Pd(0) species from the Dibromo(1,5-cyclooctadiene)palladium(II) precursor. This Pd(0) catalyst reacts with the aryl or vinyl halide in an oxidative addition step. The resulting palladium complex then coordinates to the alkene (syn-addition), followed by a β-hydride elimination step that releases the substituted alkene product. The final step involves a base-promoted reductive elimination that regenerates the active Pd(0) catalyst. Research has shown Pd(cod)Br₂ can be used as a precatalyst in Heck-type reactions, although its efficiency can be dependent on the specific substrates and ligands employed. tdl.orgproquest.comscispace.com

Table 2: Illustrative Example of a Heck Coupling Reaction This table presents a general example of the Heck reaction. The use of Dibromo(1,5-cyclooctadiene)palladium(II) as a precatalyst typically involves its in situ reduction and activation with suitable ligands.

| Aryl Halide | Alkene | Product | Typical Conditions |

| Iodobenzene | Methyl acrylate | Methyl cinnamate | Pd Precursor, Base (e.g., Et₃N), Solvent (e.g., DMF), Heat |

The Stille coupling reaction facilitates the creation of a carbon-carbon bond by reacting an organotin compound (organostannane) with various sp²-hybridized organic halides. A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups.

In this reaction, Dibromo(1,5-cyclooctadiene)palladium(II) serves as a Pd(II) source that is reduced in situ to the active Pd(0) catalyst. The catalytic cycle follows the standard sequence: oxidative addition of the organic halide to the Pd(0) center, transmetalation of the organic group from the tin reagent to the palladium complex, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The transmetalation step is often the rate-limiting step in the cycle.

Table 3: Illustrative Example of a Stille Coupling Reaction This table presents a general example of the Stille reaction. The use of Dibromo(1,5-cyclooctadiene)palladium(II) as a precatalyst typically involves its in situ reduction and activation with suitable ligands.

| Organic Halide | Organostannane | Product | Typical Conditions |

| Vinyl bromide | Tributyl(phenyl)stannane | Styrene | Pd Precursor, Ligand (e.g., PPh₃), Solvent (e.g., Toluene), Heat |

The Sonogashira coupling is a widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is fundamental for the synthesis of arylalkynes and conjugated enynes. The process typically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst, along with an amine base.

The role of the Dibromo(1,5-cyclooctadiene)palladium(II) precatalyst is to generate the active Pd(0) species. The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. The cycle concludes with reductive elimination, which yields the final alkyne product and regenerates the Pd(0) catalyst.

Table 4: Illustrative Example of a Sonogashira Coupling Reaction This table presents a general example of the Sonogashira reaction. The use of Dibromo(1,5-cyclooctadiene)palladium(II) as a precatalyst typically involves its in situ reduction and activation with suitable ligands.

| Aryl Halide | Terminal Alkyne | Product | Typical Conditions |

| 4-Iodotoluene | Phenylacetylene | 1-Methyl-4-(phenylethynyl)benzene | Pd Precursor, CuI, Amine Base (e.g., Et₃N), Solvent (e.g., THF) |

The Negishi coupling is a powerful palladium-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. A key advantage of this reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and faster reaction times compared to other cross-coupling methods.

The catalytic process begins with the in situ reduction of the Dibromo(1,5-cyclooctadiene)palladium(II) precatalyst to a Pd(0) complex. This active species then undergoes oxidative addition with the organic halide. The subsequent transmetalation step involves the transfer of the organic group from the zinc reagent to the palladium center. The catalytic cycle is completed by reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst for further reactions.

Table 5: Illustrative Example of a Negishi Coupling Reaction This table presents a general example of the Negishi reaction. The use of Dibromo(1,5-cyclooctadiene)palladium(II) as a precatalyst typically involves its in situ reduction and activation with suitable ligands.

| Organic Halide | Organozinc Reagent | Product | Typical Conditions |

| 2-Bromopyridine | Phenylzinc chloride | 2-Phenylpyridine | Pd Precursor, Ligand, Solvent (e.g., THF) |

The Hiyama coupling reaction forms a carbon-carbon bond between an organosilane and an organic halide, catalyzed by palladium. Organosilicon compounds are attractive coupling partners due to their low toxicity, high stability, and natural abundance. A crucial feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to facilitate the transmetalation step.

The mechanism starts with the generation of the active Pd(0) catalyst from the Dibromo(1,5-cyclooctadiene)palladium(II) precatalyst. The cycle proceeds through oxidative addition of the organic halide to the Pd(0) species. The organosilane is activated by the fluoride or base, forming a hypervalent silicon species. This activated species then undergoes transmetalation with the palladium complex. The final reductive elimination step yields the cross-coupled product and regenerates the Pd(0) catalyst. researchgate.net

Table 6: Illustrative Example of a Hiyama Coupling Reaction This table presents a general example of the Hiyama reaction. The use of Dibromo(1,5-cyclooctadiene)palladium(II) as a precatalyst typically involves its in situ reduction and activation with suitable ligands.

| Aryl Halide | Organosilane | Product | Typical Conditions |

| 4-Iodoanisole | Trimethoxy(phenyl)silane | 4-Methoxybiphenyl | Pd Precursor, Fluoride Source (e.g., TBAF), Solvent (e.g., THF), Heat |

Buchwald-Hartwig Cross Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgyonedalabs.com While a wide array of palladium catalysts and precatalysts have been developed for this transformation, Dibromo(1,5-cyclooctadiene)palladium(II) is recognized as a suitable palladium(II) source for such cross-coupling reactions. sigmaaldrich.com

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the reduction of a Pd(II) precursor to a catalytically active Pd(0) species. wikipedia.org This is followed by the oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the efficiency of the reaction, with various phosphine-based ligands being commonly employed to facilitate the catalytic cycle. wikipedia.org

Although specific studies detailing the extensive use of Dibromo(1,5-cyclooctadiene)palladium(II) in a broad range of Buchwald-Hartwig amination reactions with comprehensive data on yields and substrate scope are not abundantly available in the reviewed literature, its role as a precursor is mechanistically plausible. The in situ reduction of the Pd(II) center to Pd(0) in the presence of phosphine ligands and a suitable base would initiate the catalytic process. The following table provides a hypothetical representation of how data for such reactions would be presented, based on typical conditions for Buchwald-Hartwig couplings.

Table 1: Representative Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines This table is a representative example and is not based on a specific literature report using Dibromo(1,5-cyclooctadiene)palladium(II).

| Entry | Aryl Bromide | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Morpholine | XPhos | NaOtBu | Toluene | 100 | - |

| 2 | 1-Bromo-4-methoxybenzene | Piperidine | RuPhos | K₃PO₄ | Dioxane | 110 | - |

| 3 | 1-Bromo-3,5-dimethylbenzene | Dibutylamine | SPhos | K₂CO₃ | t-BuOH | 100 | - |

Applications in C-H Activation and Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov These reactions often employ a directing group to achieve high levels of regioselectivity. The general approach involves the coordination of a palladium catalyst to the directing group, followed by the cleavage of a proximal C-H bond to form a cyclopalladated intermediate. This intermediate can then react with a variety of coupling partners to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net

Palladium(II) complexes are commonly used as catalysts in these transformations. nih.gov While specific research detailing the application of Dibromo(1,5-cyclooctadiene)palladium(II) in direct C-H functionalization is not extensively documented in the surveyed literature, its characteristics as a Pd(II) source make it a plausible candidate for such reactions. The catalytic cycle for directed C-H functionalization typically involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. nih.gov In a Pd(II)/Pd(0) cycle, the C-H activation step is followed by reaction with a coupling partner and reductive elimination, with an oxidant required to regenerate the active Pd(II) catalyst. In a Pd(II)/Pd(IV) cycle, the palladacycle is oxidized to a Pd(IV) intermediate before reductive elimination.

The activation and functionalization of methane (B114726), the primary component of natural gas, is a significant challenge in chemistry due to the high strength of its C-H bonds. While various transition metal complexes have been investigated for their ability to activate methane, there is no readily available research in the public domain that specifically documents the use of Dibromo(1,5-cyclooctadiene)palladium(II) in methane C-H activation studies. Research in this area tends to focus on more specialized palladium complexes, often involving different ligand systems designed to facilitate the challenging C-H bond cleavage of methane.

Catalysis in Polymerization Reactions

The synthesis of π-conjugated polymers is of great interest due to their applications in organic electronics. Dehalogenative coupling polycondensation is a common method for the synthesis of these materials. While nickel catalysts are frequently employed for the polymerization of thiophene (B33073) derivatives, palladium-catalyzed methods also exist. nih.govresearchgate.net These reactions typically involve the coupling of dihaloaromatic monomers to form the polymer backbone.

There is a lack of specific studies in the reviewed literature that utilize Dibromo(1,5-cyclooctadiene)palladium(II) for the dehalogenative coupling polycondensation of dihaloarenes to form π-conjugated polymers. The existing research predominantly focuses on other palladium sources or nickel-based catalysts for these transformations.

Other Catalytic Transformations

Dibromo(1,5-cyclooctadiene)palladium(II) can also serve as a precursor for other important palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura coupling reactions. sigmaaldrich.com

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. beilstein-journals.orgorganic-chemistry.org The catalytic cycle is generally believed to proceed through a Pd(0)/Pd(II) pathway. beilstein-journals.org

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. yonedalabs.comvu.nl Similar to the Heck reaction, it typically follows a Pd(0)/Pd(II) catalytic cycle. yonedalabs.com

While Dibromo(1,5-cyclooctadiene)palladium(II) is a suitable precursor for generating the active Pd(0) catalyst required for these transformations, specific and detailed research findings on its application in a wide range of Heck and Suzuki-Miyaura reactions are not extensively covered in the available literature. The following table illustrates the types of transformations that could potentially be catalyzed by systems derived from this palladium complex.

Table 2: Representative Heck and Suzuki-Miyaura Coupling Reactions This table is a representative example and is not based on a specific literature report using Dibromo(1,5-cyclooctadiene)palladium(II).

| Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) |

|---|---|---|---|---|

| Heck Coupling | Iodobenzene | Styrene | trans-Stilbene | - |

| Heck Coupling | 4-Bromobenzonitrile | n-Butyl acrylate | n-Butyl 4-cyanocinnamate | - |

| Suzuki-Miyaura Coupling | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 4-Fluorobiphenyl | - |

| Suzuki-Miyaura Coupling | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | - |

Carbonylation Reactions (e.g., methoxycarbonylation)

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into an organic molecule, using carbon monoxide (CO) as the C1 source. Methoxycarbonylation, a specific type of carbonylation, results in the formation of a methyl ester. These reactions are of significant industrial and academic importance for the synthesis of carboxylic acid derivatives.

The catalytic cycle for palladium-catalyzed methoxycarbonylation of an alkene typically involves several key steps:

Formation of a Palladium-Hydride Species: The active catalyst, often a Pd(II)-hydride complex, is generated from the precatalyst.

Olefin Insertion: The alkene substrate coordinates to the palladium-hydride and inserts into the Pd-H bond, forming a palladium-alkyl intermediate.

CO Insertion: Carbon monoxide then inserts into the palladium-alkyl bond to form a palladium-acyl complex.

Alcoholysis: The final step is the reaction with an alcohol, such as methanol, which cleaves the palladium-acyl bond, releases the ester product, and regenerates the active palladium catalyst.

Dibromo(1,5-cyclooctadiene)palladium(II) is recognized as a palladium catalyst precursor suitable for such transformations. pharmaceutical-business-review.com However, specific and detailed research findings focusing on the use of PdBr₂(cod) for methoxycarbonylation are not extensively documented in publicly available literature, precluding the presentation of specific substrate scopes or yield data in tabular form. Its application is often as a starting material for the in-situ generation of more complex, catalytically active species.

Allylic Substitution Reactions

Palladium-catalyzed allylic substitution is a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. The reaction involves the substitution of a leaving group at an allylic position of an alkene with a nucleophile. This transformation is fundamental in organic synthesis for the construction of complex molecules.

The generally accepted mechanism for this reaction proceeds through the following stages:

Oxidative Addition: The Pd(0) species, often generated in situ from a Pd(II) precatalyst like PdBr₂(cod), reacts with the allylic substrate in an oxidative addition step. This forms a π-allyl palladium(II) complex and cleaves the bond to the leaving group.

Nucleophilic Attack: A nucleophile then attacks the π-allyl ligand. This attack typically occurs on the face of the allyl group opposite to the palladium atom.

Reductive Elimination: The new bond is formed, and the product is released from the palladium coordination sphere, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle.

Dibromo(1,5-cyclooctadiene)palladium(II) is listed as a catalyst precursor applicable to enantioselective allylic substitution. pharmaceutical-business-review.com Its role is to provide the palladium center that, in combination with appropriate ligands, facilitates the catalytic cycle. Despite its suitability as a palladium source, detailed studies and specific examples reporting yields and substrate scope for allylic substitutions catalyzed directly by the unmodified PdBr₂(cod) complex are limited in the available scientific literature.

Oxidative Carbocyclization Reactions

Oxidative carbocyclization reactions are advanced synthetic methods that construct cyclic molecules through the formation of new carbon-carbon bonds under oxidative conditions. These reactions are highly atom-economical and can generate molecular complexity rapidly from relatively simple acyclic precursors.

In a typical palladium-catalyzed oxidative carbocyclization, a Pd(II) catalyst, for which PdBr₂(cod) can serve as a precursor, coordinates to an unsaturated substrate, such as a diene or enyne. This coordination activates the substrate towards intramolecular nucleophilic attack, leading to the formation of a new ring and a palladium-carbon bond. The resulting organopalladium intermediate can then undergo further reactions or be oxidized to regenerate the Pd(II) catalyst, completing the catalytic cycle. An external oxidant is often required for this regeneration step.

While palladium catalysis is central to oxidative carbocyclization strategies, specific reports detailing the application of Dibromo(1,5-cyclooctadiene)palladium(II) as the catalyst for these transformations are not readily found in the literature. The field is more commonly dominated by other palladium sources such as palladium(II) acetate (B1210297).

Mechanistic Investigations of Palladium Catalyzed Processes Initiated by Dibromo 1,5 Cyclooctadiene Palladium Ii

Pre-catalyst Activation Pathways

The majority of palladium-catalyzed cross-coupling reactions require the generation of a Pd(0) complex, which is the true catalytic species capable of initiating the catalytic cycle via oxidative addition. nih.govresearchgate.net The reduction of Pd(II) precursors, such as (COD)PdBr₂, to the active Pd(0) state can be achieved through various chemical triggers present in the reaction mixture. Common reducing agents can include phosphines, amines, or other nucleophilic reagents often employed in the coupling reaction itself. acs.orgresearchgate.net

For instance, in many cross-coupling protocols, phosphine (B1218219) ligands are used not only to stabilize the resulting Pd(0) species but also to facilitate the initial reduction of the Pd(II) pre-catalyst. The mechanism of this reduction can be complex and may involve the oxidation of the phosphine ligand. researchgate.net Similarly, bases, which are essential components of many cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, can also play a direct role in the reduction of the Pd(II) center to generate the active Pd(0) catalyst. nih.govacs.org

The general pathway for the activation of a Pd(II) pre-catalyst can be summarized as follows:

Ligand Exchange: The labile COD ligand is displaced by stronger coordinating ligands, such as phosphines, present in the reaction mixture.

Reduction: The resulting Pd(II)-phosphine complex undergoes reduction to a Pd(0)-phosphine complex. This step can be promoted by various reagents, including the phosphine ligand itself, a base, or other components of the reaction mixture.

The 1,5-cyclooctadiene (B75094) (COD) ligand in (COD)PdBr₂ is a crucial component that contributes to the pre-catalyst's stability and facilitates its activation. The COD ligand is classified as a labile, or easily displaceable, ligand. This property is paramount for the pre-catalyst to be readily activated under catalytic conditions. nih.gov

The activation process typically begins with the displacement of the COD ligand by a more strongly coordinating ligand, often a phosphine ligand, which is added to the reaction mixture. This ligand exchange is a thermodynamically driven process that paves the way for the subsequent reduction of the Pd(II) center. The ease of displacement of the COD ligand allows for the facile formation of the active catalytic species in situ. nih.govacs.org The capture of the generated Pd(0) species by the ancillary ligand is a key thermodynamic driving force in the activation process. nih.gov

The lability of the COD ligand is thus a key design feature of this pre-catalyst, enabling the controlled generation of the active Pd(0) catalyst under mild reaction conditions.

Identification and Characterization of Catalytic Intermediates

Once the active Pd(0) species is generated, it enters the catalytic cycle, which is composed of a series of fundamental organometallic reactions. The identification and characterization of the intermediates in this cycle are essential for a complete mechanistic understanding.

The first step in the catalytic cycle is the oxidative addition of an organic halide (R-X) to the coordinatively unsaturated Pd(0) complex. This reaction involves the insertion of the palladium atom into the R-X bond, leading to the formation of a square planar Pd(II) complex. In this process, the oxidation state of palladium changes from 0 to +2, and the coordination number increases. rsc.org

The general mechanism for oxidative addition is believed to proceed through the initial formation of a π-complex between the Pd(0) center and the aromatic system of the aryl halide. nih.gov This is followed by the cleavage of the carbon-halogen bond and the formation of new palladium-carbon and palladium-halogen bonds. rsc.orgnih.gov The resulting complex is an oxidative addition complex, which is a key intermediate in the catalytic cycle. The structure of these complexes can be confirmed using various spectroscopic techniques and, in some cases, by X-ray crystallography. rsc.org

| Reactant | Pd(0) Source | Resulting Complex | Characterization Method |

|---|---|---|---|

| 2-bromopyridine | Pd(PPh₃)₄ | trans-(N,P)-[Pd₂Br₂(PPh₃)₂(µ-C₅H₄N-C²,N)₂] | X-ray Crystallography |

| 2-chloroquinoline | [Pd(dppb)₂] | trans-(N,P)-[Pd₂Cl₂(µ-C₉H₆N-C²,N)₂(µ-dppb)] | Spectroscopic Analysis |

Following oxidative addition, the next key step in many cross-coupling reactions is transmetalation. In this step, an organic group is transferred from a main group organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the palladium(II) center of the oxidative addition complex. libretexts.org This process results in the formation of a new diorganopalladium(II) complex and a main group metal salt as a byproduct. libretexts.orgyoutube.com

The mechanism of transmetalation can vary depending on the specific organometallic reagent and the reaction conditions. For Suzuki-Miyaura coupling, which utilizes organoboron reagents, the transmetalation step often requires the presence of a base to activate the boronic acid. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center. The identification of pre-transmetalation intermediates has been a significant area of research to elucidate the precise mechanism. illinois.edu

The final step of the catalytic cycle is reductive elimination, which results in the formation of the desired cross-coupled product and the regeneration of the catalytically active Pd(0) species. libretexts.org This step involves the coupling of the two organic ligands attached to the palladium(II) center and the simultaneous reduction of the palladium from the +2 to the 0 oxidation state.

For reductive elimination to occur, the two organic groups must typically be in a cis orientation to each other on the square planar palladium complex. If they are in a trans orientation, a trans-to-cis isomerization must precede the reductive elimination step. youtube.com The rate of reductive elimination is influenced by several factors, including the electronic properties of the ancillary ligands and the nature of the coupling partners. berkeley.edu Electron-withdrawing ligands on the palladium center can often accelerate the rate of reductive elimination. berkeley.edu The study of reductive elimination pathways is crucial for understanding how to promote the formation of the desired product and prevent undesired side reactions. nih.gov

| Factor | Effect on Reductive Elimination Rate | Rationale |

|---|---|---|

| Electron-donating ancillary ligands | Decreases rate | Increases electron density at the metal center, strengthening the Pd-C bonds. |

| Electron-withdrawing ancillary ligands | Increases rate | Decreases electron density at the metal center, weakening the Pd-C bonds and favoring C-C bond formation. |

| Steric bulk of ancillary ligands | Can increase rate | Promotes the formation of a lower coordination number complex, which can facilitate reductive elimination. |

| Nature of the coupling fragments (R and R') | Variable | The electronic and steric properties of the groups being coupled significantly impact the transition state energy. |

Influence of Ligand Design on Catalytic Efficiency and Selectivity

The catalytic activity of palladium complexes derived from precursors like dibromo(1,5-cyclooctadiene)palladium(II) is profoundly influenced by the nature of the ancillary ligands coordinated to the metal center. These ligands, typically phosphines or N-heterocyclic carbenes, play a crucial role in tuning the steric and electronic properties of the catalyst, which in turn dictates the efficiency and selectivity of the catalytic process.

Steric and Electronic Effects of Ligands

The design and selection of ligands are pivotal in palladium-catalyzed cross-coupling reactions. The reactivity of the palladium center is modulated by both the size (steric effects) and the electron-donating or -withdrawing nature (electronic effects) of the coordinated ligands. nih.govethz.ch

Electronic Effects: The electronic properties of a ligand directly impact the electron density at the palladium center. Electron-donating ligands increase the nucleophilicity of the Pd(0) species, which is the active catalyst formed in situ from the Pd(II) precursor. This enhanced nucleophilicity facilitates the crucial oxidative addition step, where the palladium inserts into the carbon-halide bond of the substrate. nih.govdartmouth.edu For instance, the use of electron-rich dialkylbiaryl phosphine ligands has been shown to enhance the rate of both oxidative addition and the subsequent reductive elimination step, leading to more efficient catalysis. nih.gov By increasing the electron density on the palladium, these ligands lower the activation energy for the oxidative addition of traditionally unreactive substrates like aryl chlorides. nih.gov

Steric Effects: The steric bulk of a ligand is equally important. Bulky ligands are thought to promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species, which are often the active catalysts in cross-coupling reactions. nih.govuvic.ca Furthermore, steric hindrance between ligands can facilitate the final reductive elimination step, where the new carbon-carbon or carbon-heteroatom bond is formed and the product is released from the coordination sphere of the palladium. nih.govchemrxiv.org Studies have shown that sterically demanding phosphine ligands can significantly improve catalytic performance in various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.govresearchgate.netacs.org

The interplay between steric and electronic effects is critical. For example, in the Suzuki-Miyaura coupling of chloroaromatic derivatives, catalysts bearing bulky and electron-donating α-diimine ligands have shown enhanced performance. nih.gov The combination of these properties facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

Table 1: Influence of Ligand Properties on Catalytic Steps

| Ligand Property | Effect on Pd Center | Impact on Catalytic Step | Overall Catalytic Outcome |

|---|---|---|---|

| High Electron-Donating Ability | Increases electron density/nucleophilicity | Accelerates oxidative addition | Increased reaction rates, broader substrate scope (e.g., aryl chlorides) nih.govnih.gov |

| High Steric Bulk | Promotes formation of low-coordinate species | Facilitates reductive elimination | Improved catalyst turnover, prevention of catalyst decomposition nih.govnih.gov |

| Combined Steric Bulk and Electron-Donating | Creates a highly reactive, low-coordinate Pd center | Optimizes both oxidative addition and reductive elimination | High catalytic efficiency and broad applicability nih.govnih.gov |

Impact of Halide Ligands on Reactivity and Oxidative Addition Rates

The propensity of aryl halides to undergo oxidative addition generally follows the order of bond strength: Ar-I > Ar-Br > Ar-Cl > Ar-F. uvic.ca This trend is a primary determinant of reactivity. However, the presence of halide ions in the reaction mixture, either from the precursor or added as salts, can further modulate the catalyst's activity. acs.org For instance, an excess of halide ions can inhibit side reactions like β-hydride elimination and favor desired pathways such as protonolysis in certain tandem reactions. acs.org This demonstrates that halides can act as a "mechanistic switch," altering the course of a reaction. acs.org

Theoretical and experimental studies have investigated the mechanism of oxidative addition, revealing that it is a complex process influenced by the halide's identity. acs.org The interaction between the palladium(0) center and the halogen of the organic halide is a crucial part of the activation process. chemrxiv.org The rate of oxidative addition is not only dependent on the C-X bond being broken but also on the stability of the resulting palladium(II)-halide bond in the product complex.

In some systems, the formation of three-coordinate anionic Pd(0) species, such as [Pd(0)L2(X)]-, has been proposed. These species can be more reactive towards oxidative addition than their neutral counterparts, [Pd(0)L2]. acs.org This highlights another role for halide ions: as ligands that can directly coordinate to the active catalyst and enhance its reactivity.

Table 2: Effect of Halides on Palladium-Catalyzed Reactions

| Halide Type | C-X Bond Strength | Relative Rate of Oxidative Addition | Role as Ligand/Additive |

|---|---|---|---|

| Iodide (I) | Weakest | Fastest uvic.ca | Can form highly reactive anionic Pd(0) species. acs.org |

| Bromide (Br) | Intermediate | Intermediate uvic.ca | Commonly used in precursors; balances reactivity and stability. |

| Chloride (Cl) | Strong | Slowest uvic.ca | Can alter reaction pathways by inhibiting side reactions like β-hydride elimination. acs.org |

Homogeneous vs. Heterogeneous Catalysis Aspects

While palladium-catalyzed reactions are often depicted as occurring through soluble, molecular species (homogeneous catalysis), there is growing evidence that palladium colloids and nanoparticles can form in situ from precursors like dibromo(1,5-cyclooctadiene)palladium(II). bohrium.comacs.org These nanoparticles can act as a reservoir for the active catalyst or function as catalysts themselves, blurring the line between homogeneous and heterogeneous catalysis. researchgate.netnih.gov

Formation and Activity of Palladium Colloids and Nanoparticles

Under typical cross-coupling reaction conditions, which often involve reducing agents (e.g., phosphines, amines, or solvents) and elevated temperatures, Pd(II) precursors can be reduced to Pd(0). acs.org These Pd(0) atoms can then aggregate to form palladium nanoparticles (PdNPs). researchgate.netresearchgate.net The formation and stability of these nanoparticles are influenced by various factors, including the precursor, solvent, temperature, and the presence of stabilizing ligands or additives. mdpi.com

The catalytic role of these in situ-formed PdNPs is a subject of ongoing debate. bohrium.com One widely accepted model suggests that the nanoparticles serve as a reservoir of catalytically active palladium atoms. In this "leaching" mechanism, a small number of palladium atoms are released from the nanoparticle surface into the solution to perform the catalytic cycle as a homogeneous species. acs.orgnih.gov Oxidative addition of the aryl halide may occur on the surface of the nanoparticle, followed by the leached palladium complex completing the cycle in solution. researchgate.net

Conversely, some reactions may proceed directly on the surface of the nanoparticles in a truly heterogeneous fashion. The catalytic activity in such cases is highly dependent on the size, shape, and surface properties of the nanoparticles. acs.org For example, smaller nanoparticles have a higher surface-area-to-volume ratio, presenting more active sites for catalysis. acs.org

The distinction is not always clear-cut, and the dominant pathway may depend on the specific reaction conditions. nih.gov In some cases, a dynamic equilibrium exists where palladium leaches from the nanoparticles to act homogeneously and then redeposits onto the particles. qualitas1998.net This complex interplay means that what is often assumed to be a purely homogeneous process may, in fact, be mediated by a heterogeneous or "pseudo-homogeneous" catalyst. nih.gov

Table 3: Comparison of Homogeneous and Heterogeneous Aspects of Pd Catalysis

| Aspect | Homogeneous Catalysis (Molecular Pd) | Heterogeneous Catalysis (Pd Nanoparticles) |

|---|---|---|

| Active Species | Soluble, low-valent palladium complexes (e.g., Pd(0)Ln) | Solid palladium nanoparticles (PdNPs) |

| Proposed Mechanism | Standard catalytic cycle in solution (oxidative addition, transmetalation, reductive elimination) | Reaction on the nanoparticle surface OR leaching of active Pd atoms into solution. acs.orgnih.gov |

| Formation | In situ reduction of Pd(II) precursor and coordination with ligands. | Aggregation of Pd(0) atoms formed from the reduction of the Pd(II) precursor. researchgate.net |

| Key Influences | Ligand steric and electronic properties. nih.gov | Nanoparticle size, shape, and surface stabilizers. acs.org |

Advanced Characterization Techniques in Mechanistic Studies

In Situ and Operando Spectroscopy